molecular formula C9H7BrCl2O2 B15343051 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde

2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde

Cat. No.: B15343051
M. Wt: 297.96 g/mol
InChI Key: DFSMWCVMALPSKU-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C9H7BrCl2O2. This compound features a benzene ring substituted with bromine, chlorine, and methoxy groups, as well as a methyl group and an aldehyde functional group. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde typically involves the halogenation of a suitable precursor, such as 3-methyl-5-methoxybenzaldehyde. The reaction conditions include the use of bromine and chlorine sources under controlled temperatures and reaction times to achieve selective halogenation.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde undergoes various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives.

  • Substitution: : The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like hydroxide (OH-) and amines (NH3) are used in substitution reactions.

Major Products Formed

  • Oxidation: : 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzoic acid.

  • Reduction: : 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzyl alcohol or amine derivatives.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde is used in various scientific research applications, including:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : In the development of pharmaceuticals and drug discovery.

  • Industry: : In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological processes.

Comparison with Similar Compounds

2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde is structurally similar to other halogenated benzaldehydes, such as 2-bromo-5-methoxybenzaldehyde and 2,4-dichlorobenzaldehyde. its unique combination of halogen and methoxy groups makes it distinct in terms of reactivity and application potential.

Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde

  • 2,4-Dichlorobenzaldehyde

  • 3-Methyl-5-methoxybenzaldehyde

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

2-bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H7BrCl2O2/c1-4-6(10)5(3-13)8(12)9(14-2)7(4)11/h3H,1-2H3

InChI Key

DFSMWCVMALPSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C=O)Cl)OC)Cl

Origin of Product

United States

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